

An In-depth Technical Guide to the Discovery and Synthesis of P 1060

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

P 1060, chemically identified as N'-cyano-N-(3-pyridyl)-N"-(tert-butyl)guanidine, is a potent potassium channel opener and a structural analog of Pinacidil. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **P 1060**. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed experimental protocols and a summary of its pharmacological properties. The primary mechanism of action for **P 1060** involves the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to membrane hyperpolarization and vasodilation. Studies have demonstrated that **P 1060** exhibits greater spasmolytic potency than its parent compound, Pinacidil.

Discovery and Development

The development of **P 1060** is rooted in the broader research efforts to identify novel antihypertensive agents. The journey began with the pharmacological screening of thiourea compounds, which led to the identification of pyridyl cyanoguanidines as a promising class of compounds with significant antihypertensive effects.[1] This line of inquiry ultimately resulted in the synthesis of Pinacidil (P 1134), a key milestone in the development of potassium channel openers.[1][2] **P 1060** emerged as an analog of Pinacidil, demonstrating enhanced potency in preclinical studies.[3]



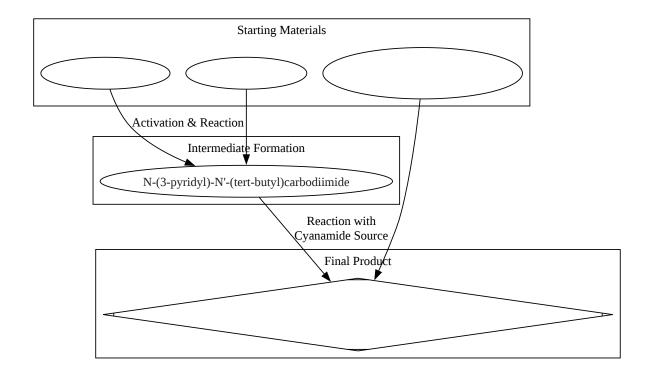
Chemical Synthesis

While a specific, detailed synthesis protocol for **P 1060** is not readily available in the public domain, its synthesis can be inferred from general methods for the preparation of N,N'-disubstituted guanidines and N'-cyano-N-substituted-N"-(tert-butyl)guanidines. A plausible synthetic route would involve the reaction of a suitable N-substituted carbodiimide with cyanamide or the reaction of a thiourea derivative with an amine.

A general approach for the synthesis of related N,N'-disubstituted guanidines involves the use of N-protected S-methylisothioureas or the reaction of amines with cyanamides, although the latter may require harsh conditions and the use of toxic reagents like cyanogen bromide.[4] More modern and milder methods for guanidinylation include the use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea, which offers an environmentally friendlier alternative to heavy-metal reagents.[5] Another approach involves a one-pot synthesis from N-chlorophthalimide, isocyanides, and amines.[4]

The synthesis of Pinacidil, a close structural analog, involves the condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide, which upon addition of cyanamide, affords Pinacidil.[6] A similar strategy could likely be adapted for the synthesis of **P 1060**, substituting the appropriate starting materials.





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Mechanism of Action

P 1060 functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[3] The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.[1][7] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.[1]

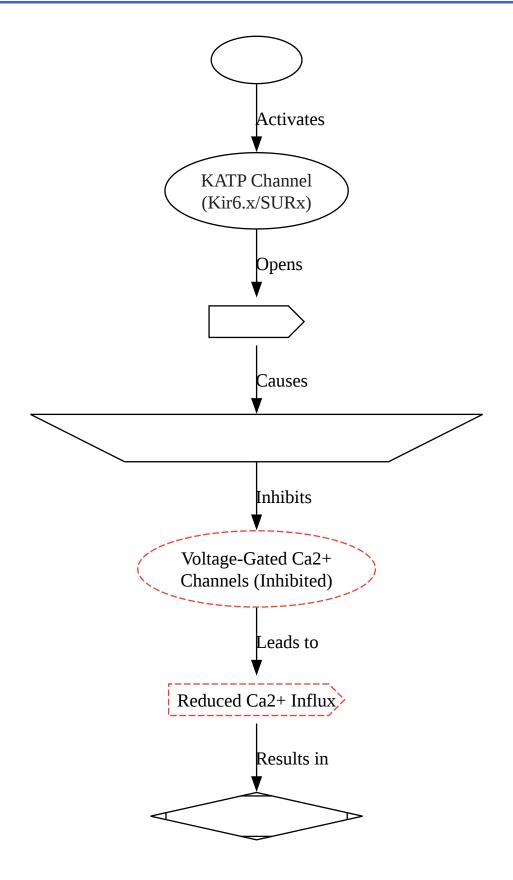


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The KATP channel is a hetero-octameric complex composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the KATP channel varies between tissues, which influences its pharmacological properties. While the precise interaction of **P 1060** with the different Kir6.x and SURx subunits has not been definitively elucidated, its action is analogous to other cyanoguanidine potassium channel openers which are known to interact with the SUR subunit.





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Pharmacological Data

While extensive quantitative pharmacological data for **P 1060** is limited in publicly accessible literature, preclinical studies have established its superior potency compared to Pinacidil.

Table 1: Comparative Spasmolytic Potency

Compound	Relative Spasmolytic Potency
P 1060	> Pinacidil
Pinacidil	-
P 1368	< Pinacidil

Data from studies on rat blood vessels.[3]

Experimental Protocols 86Rb Efflux Assay for Potassium Channel Activity

This assay is a well-established method for assessing the activity of potassium channel openers by measuring the efflux of the radioactive potassium analog, 86Rb+, from cells or tissues.

Objective: To determine the effect of **P 1060** on potassium channel activity in vascular smooth muscle.

Materials:

- Isolated rat aortic smooth muscle cells or tissue strips.
- Physiological salt solution (PSS) of the following composition (in mM): NaCl 130, KCl 5.6, CaCl2 2.6, MgCl2 1.2, NaH2PO4 1.2, NaHCO3 20, and glucose 11.
- 86RbCl solution.
- Test compound (P 1060) solutions at various concentrations.



- Glibenclamide solution (as a KATP channel blocker).
- Scintillation vials and scintillation fluid.
- Scintillation counter.

Procedure:

- Tissue/Cell Preparation: Isolate rat thoracic aorta and prepare either smooth muscle cell cultures or intact aortic rings.
- Loading with 86Rb+: Incubate the cells or tissues in PSS containing 86RbCl (e.g., 1 μCi/mL) for a sufficient period (e.g., 2-3 hours) to allow for cellular uptake of the radioisotope.
- Washout: After the loading period, wash the preparations with non-radioactive PSS to remove extracellular 86Rb+. This is typically done through a series of washes at regular intervals.
- Efflux Measurement:
 - Collect the superfusate (washout solution) at regular time intervals (e.g., every 2-5 minutes) into scintillation vials. This represents the basal 86Rb+ efflux.
 - After establishing a stable baseline, introduce the test compound (P 1060) at the desired concentration into the superfusion solution.
 - Continue collecting the superfusate at the same time intervals to measure the druginduced 86Rb+ efflux.
 - To confirm the involvement of KATP channels, the experiment can be repeated in the presence of a KATP channel blocker, such as glibenclamide.
- Data Analysis:
 - At the end of the experiment, lyse the cells or digest the tissue to determine the remaining intracellular 86Rb+.

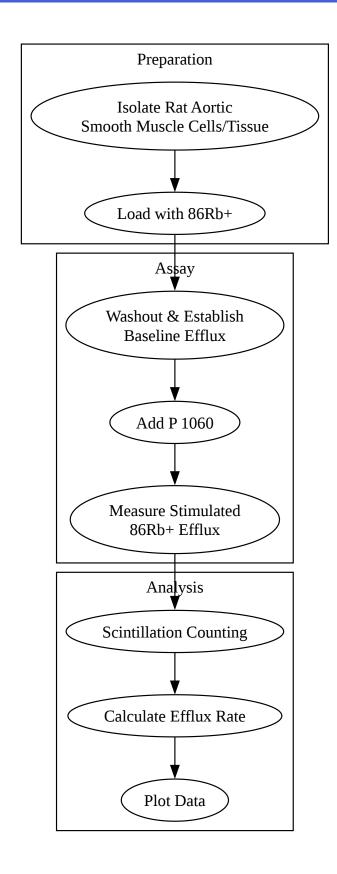
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- Measure the radioactivity in all collected samples and the cell/tissue lysate using a scintillation counter.
- Calculate the rate of 86Rb+ efflux for each time point, typically expressed as a fraction of the total intracellular radioactivity at that time.
- Plot the rate of efflux against time to visualize the effect of P 1060. An increase in the efflux rate indicates the opening of potassium channels.





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Conclusion

P 1060 is a potent potassium channel opener with a clear mechanism of action involving the activation of KATP channels in vascular smooth muscle. Its development represents a significant advancement in the field of antihypertensive agents, building upon the foundation laid by its analog, Pinacidil. While further research is needed to fully characterize its pharmacological profile and subunit selectivity, the available data highlight its potential as a valuable tool for studying potassium channel function and as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of **P 1060** for researchers and drug development professionals, summarizing the current knowledge and providing detailed protocols for its investigation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of P 1060]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215913#discovery-and-synthesis-of-p-1060]



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